molecular formula C15H29Cl3Si2 B12577338 Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane CAS No. 473937-67-6

Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane

Cat. No.: B12577338
CAS No.: 473937-67-6
M. Wt: 371.9 g/mol
InChI Key: WRMTWHPWPQKMFL-UHFFFAOYSA-N
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Description

Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a dodecyl chain with a terminal alkyne and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane typically involves the reaction of a dodecyl alkyne with trichlorosilane in the presence of a catalyst. The reaction conditions often include:

    Solvent: Anhydrous toluene or hexane

    Catalyst: Platinum or palladium-based catalysts

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

The reaction proceeds via the hydrosilylation mechanism, where the trichlorosilane adds across the triple bond of the alkyne, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.

    Reduction: The trichlorosilane group can be reduced to a silane or silanol.

    Substitution: The chlorine atoms in the trichlorosilane group can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of a base, such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of silanes or silanols.

    Substitution: Formation of alkoxysilanes or aminosilanes.

Scientific Research Applications

Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane exerts its effects involves the interaction of the trichlorosilane group with various molecular targets. The trichlorosilane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trichlorododecylsilane
  • Trimethylsilylacetylene
  • Dodecyltrichlorosilane

Uniqueness

Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is unique due to the presence of both a trichlorosilane group and a terminal alkyne with a trimethylsilyl group. This combination of functional groups allows for versatile reactivity and a wide range of applications. The compound’s ability to undergo various chemical reactions and its potential use in different fields make it a valuable addition to the family of organosilicon compounds.

Properties

CAS No.

473937-67-6

Molecular Formula

C15H29Cl3Si2

Molecular Weight

371.9 g/mol

IUPAC Name

trichloro(12-trimethylsilyldodec-11-ynyl)silane

InChI

InChI=1S/C15H29Cl3Si2/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15-20(16,17)18/h4-11,13,15H2,1-3H3

InChI Key

WRMTWHPWPQKMFL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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